1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea is an organic compound with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol. It features a urea functional group and two phenyl rings, one of which is substituted with a methyl group, while the other has a nitroethyl substituent. This compound is classified under organic chemistry and is noted for its potential biological activities due to its structural characteristics. Its CAS number is 339111-28-3, indicating its recognized identity in chemical databases.
The synthesis of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction between an isocyanate and an amine derivative. A common method includes:
This method allows for the introduction of specific substituents on the phenyl rings, tailoring the compound's properties for desired applications .
The molecular structure of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea can be analyzed as follows:
The structural arrangement contributes to the compound's reactivity and potential interactions in biological systems.
The reactivity of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea can be attributed to its functional groups:
These properties enable the compound to engage in various chemical transformations, making it versatile for further synthetic applications .
The mechanism of action for compounds like 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea often involves:
Data on specific biological pathways or targets remain limited but suggest potential applications in medicinal chemistry .
Relevant data indicate that the unique combination of substituents influences both physical and chemical stability, affecting its reactivity profile .
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea has potential applications in various scientific fields:
The compound's unique structure may confer distinct biological properties that warrant further exploration in drug development and synthetic methodologies .
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea represents a structurally sophisticated small molecule that exemplifies modern rational drug design principles. Characterized by the systematic IUPAC name 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea, this compound (CAS: 339111-28-3) possesses the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.33 g/mol. Its architecture strategically integrates three pharmacologically significant elements: a 4-methylphenyl group that enhances hydrophobicity and membrane permeability; a urea linkage (-NH-CO-NH-) capable of forming multiple hydrogen bonds with biological targets; and an ortho-positioned 2-nitroethyl moiety that confers electron-withdrawing properties and serves as a potential metabolic handle [1]. This deliberate molecular orchestration positions the compound at the intersection of urea-based drug design and nitroaromatic pharmacology, offering a versatile scaffold for targeting diverse biological pathways implicated in oncological, metabolic, and inflammatory disorders. Its emergence reflects the ongoing evolution in medicinal chemistry from serendipitous discovery toward structure-guided development of targeted therapeutics.
The journey of urea derivatives in pharmacology represents a remarkable convergence of chemical versatility and therapeutic innovation:
Foundational Milestones (1828-1950s): The significance of urea derivatives began with Friedrich Wöhler's seminal 1828 synthesis of urea, which bridged organic and inorganic chemistry and laid the groundwork for medicinal applications. Early 20th century developments included the antitrypanosomal agent suramin (developed by Bayer in 1916), which features multiple urea linkages and remains in clinical use for African sleeping sickness. This era established urea as a privileged scaffold capable of forming essential hydrogen-bonding interactions with biological targets [4].
Modern Therapeutic Expansion: The 1960s witnessed the emergence of glibenclamide (glyburide), a sulfonylurea-derived antidiabetic that enhances insulin secretion by modulating pancreatic β-cell potassium channels. This breakthrough demonstrated urea's capacity for ion channel modulation. Subsequent decades revealed the urea motif's versatility across diverse therapeutic classes: sorafenib (multikinase inhibitor for renal cancer), dantrolene (muscle relaxant acting on ryanodine receptors), and lenalidomide derivatives (immunomodulatory agents). The consistent presence of the urea moiety in these structurally varied agents underscores its role as a molecular "linchpin" that stabilizes drug-target interactions while maintaining favorable physicochemical properties [4] [8].
Contemporary Design Paradigms: Modern drug discovery exploits urea's hydrogen-bonding capacity (two donor and four acceptor sites) for rational targeting of enzymatic active sites and protein-protein interfaces. The conformational behavior of N,N'-diaryl ureas—particularly the trans,trans configuration prevalent in 1,3-diaryl ureas—enables precise spatial positioning of aromatic substituents for optimal target engagement. This stereoelectronic precision is exemplified in kinase inhibitors where the urea carbonyl oxygen coordinates with hinge region residues, while aryl groups occupy hydrophobic pockets [4] [10].
Table 1: Evolution of Urea-Based Therapeutics
Era | Representative Agents | Therapeutic Application | Structural Significance |
---|---|---|---|
Early 20th Century | Suramin, Phenybutazone | Antiparasitic, Anti-inflammatory | Simple symmetric diaryl ureas |
Mid-20th Century | Glibenclamide, Hydroxyurea | Antidiabetic, Antineoplastic | Sulfonylurea linkage; Hydroxamic acid integration |
Late 20th Century | Dantrolene, Entacapone | Muscle relaxant, Parkinson's adjunct | Asymmetric diaryl urea; Nitrocatechol |
21st Century | Sorafenib, Linagliptin | Anticancer, Antidiabetic | Targeted kinase inhibition; Allosteric modulation |
The strategic incorporation of nitroethyl and aryl substituents in 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea creates a pharmacophoric synergy essential for its biological activity:
Electronic and Steric Modulation by Nitroethyl Group: The ortho-positioned -CH₂-CH₂-NO₂ moiety introduces pronounced electron-withdrawing effects (σp = 0.28 for nitroalkyl) that polarize the adjacent urea linkage, enhancing its hydrogen-bonding capacity with biological targets. This polarization increases the urea's electrophilicity, potentially strengthening interactions with catalytic residues in enzyme active sites. Additionally, the nitro group serves as a versatile metabolic handle—reduction to hydroxylamine or amine derivatives can generate active metabolites or enable prodrug strategies. The ethyl spacer balances electronic effects while maintaining conformational flexibility, allowing the nitro group to adopt optimal orientations for target binding or metabolic transformation. In proteasome inhibition, analogous α,β-unsaturated nitrovinyl compounds demonstrate covalent engagement with catalytic threonine residues via Michael addition, suggesting potential mechanisms for this compound [1] [9].
Aryl Substitution Patterns: The asymmetric 1,3-diaryl substitution pattern positions the 4-methylphenyl and nitrophenyl groups for complementary interactions. The 4-methylphenyl ring provides hydrophobic bulk that enhances membrane permeability (predicted logP ≈ 3.2) and may occupy lipophilic protein pockets, as observed in kinase inhibitor binding modes. Computational analyses indicate that para-methyl substitution on this ring increases electron density ortho to the urea linkage, potentially influencing rotational barriers and conformational stability. Conversely, the ortho-nitroethyl-bearing phenyl ring creates steric congestion near the urea functionality, restricting rotation and potentially locking the molecule in bioactive conformations. This enforced planarity resembles the binding-optimized geometry observed in BRAF inhibitors like sorafenib, where diaryl urea orientation dictates kinase selectivity [1] [4] [10].
Conformational Behavior: X-ray crystallographic studies of analogous N,N'-diaryl ureas reveal a predominant trans,trans configuration where the aryl rings adopt a staggered arrangement maximizing π-orbital overlap while minimizing steric clash. N-methylation induces a switch to cis,cis conformations that facilitate intramolecular stacking—a property exploited in helical foldamers but potentially detrimental to target binding in medicinal applications. For 1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea, molecular modeling predicts a dihedral angle of 38-42° between the aryl planes, optimizing hydrogen bonding while accommodating the steric demands of the ortho-nitroethyl group [4].
Table 2: Physicochemical Properties of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea
Property | Value/Characteristic | Method/Reference | Biological Implication |
---|---|---|---|
Molecular Formula | C₁₆H₁₇N₃O₃ | Empirical | Determines metabolic stability |
Molecular Weight | 299.33 g/mol | Calculated | Favors cellular permeability |
logP (octanol-water) | ~3.2 | Computational prediction | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Donors | 2 (urea NH groups) | Structural analysis | Target binding capacity |
Hydrogen Bond Acceptors | 4 (urea C=O, nitro group) | Structural analysis | Solubility and target interactions |
Polar Surface Area (PSA) | ~90 Ų | Computational prediction | Limited blood-brain barrier penetration |
Aqueous Solubility | <0.1 mg/mL | Experimental measurement | Formulation challenges |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: